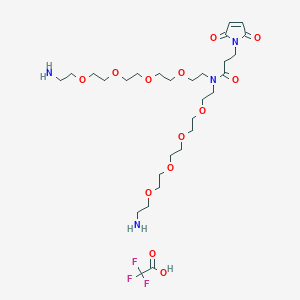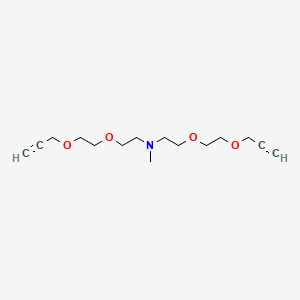
NT113
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NT113 is a novel compound known for its potent inhibitory effects on the ERBB family of receptor tyrosine kinases. This compound has shown significant promise in preclinical studies, particularly in the treatment of glioblastoma, a highly aggressive form of brain cancer. This compound is characterized by its high brain penetrance, making it an effective candidate for targeting brain tumors .
Vorbereitungsmethoden
The synthesis of NT113 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through a series of reactions, including halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy
Analyse Chemischer Reaktionen
NT113 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound to introduce different functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used. .
Wissenschaftliche Forschungsanwendungen
NT113 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the effects of ERBB inhibition on various cellular processes.
Biology: In biological research, this compound is used to investigate the role of ERBB signaling in cell growth, proliferation, and differentiation.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of glioblastoma and other cancers that involve aberrant ERBB signaling.
Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for clinical trials, with the aim of providing a new treatment option for patients with brain tumors .
Wirkmechanismus
NT113 exerts its effects by inhibiting the activity of the ERBB family of receptor tyrosine kinases. These receptors play a crucial role in the transduction of signals across the cell membrane, leading to various cellular responses such as growth, proliferation, and differentiation. This compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signaling. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
NT113 is unique in its high brain penetrance and potent inhibitory effects on the ERBB family of receptors. Similar compounds include:
Erlotinib: Another ERBB inhibitor, but with lower brain penetrance compared to this compound.
Lapatinib: Also an ERBB inhibitor, but this compound has shown superior efficacy in preclinical studies.
Afatinib: Similar to this compound in its mechanism of action, but this compound has demonstrated better brain tissue partitioning
This compound stands out due to its ability to effectively target brain tumors, making it a promising candidate for further clinical development.
Eigenschaften
CAS-Nummer |
1398833-56-1 |
|---|---|
Molekularformel |
C27H25ClFN5O2 |
Molekulargewicht |
505.9784 |
IUPAC-Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32) |
InChI-Schlüssel |
NQSNDWQDQPMUOC-JTOSHVFGSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NT113; NT-113; NT 113. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















